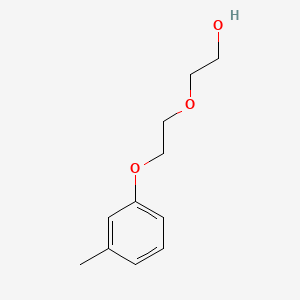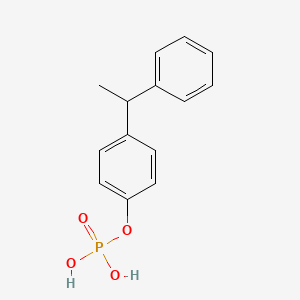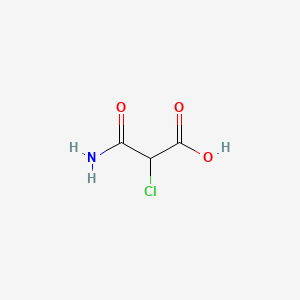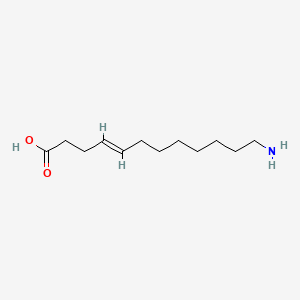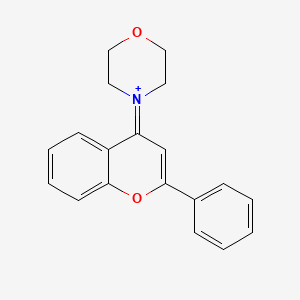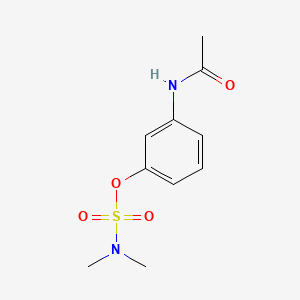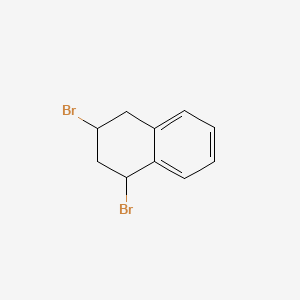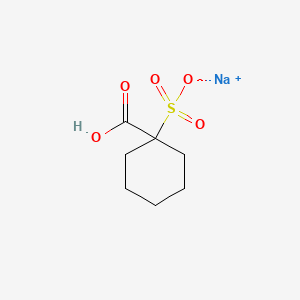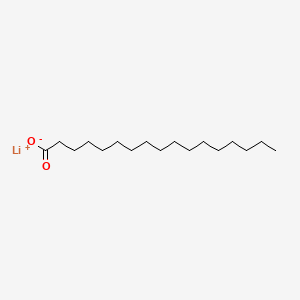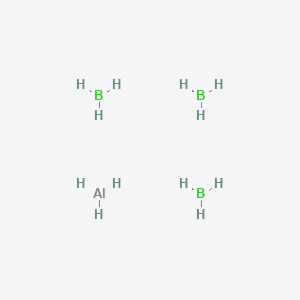
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.
Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.
Mechanism of Action
The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
- Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-
Uniqueness
Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.
Properties
CAS No. |
13771-22-7 |
|---|---|
Molecular Formula |
AlB3H12 |
Molecular Weight |
71.5 g/mol |
IUPAC Name |
alumane;borane |
InChI |
InChI=1S/Al.3BH3.3H/h;3*1H3;;; |
InChI Key |
DOKDFYFIEFJHIR-UHFFFAOYSA-N |
Canonical SMILES |
B.B.B.[AlH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


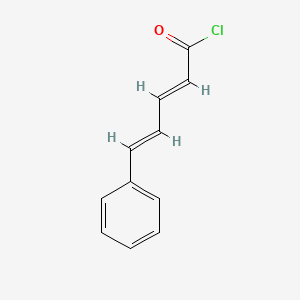
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

